molecular formula C8H8F3NO B1271447 (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 681260-50-4

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B1271447
M. Wt: 191.15 g/mol
InChI Key: PXDNFCWBWHATSU-UHFFFAOYSA-N
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Description

“(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H8F3NO . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a trifluoromethyl group and a methyl group attached to it . The InChI code for this compound is 1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are generally characterized by the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.15 . It is a solid at ambient temperature . The density of this compound is predicted to be 1.362±0.06 g/cm3 .

Safety And Hazards

The safety data sheet for this compound suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The demand for this compound and its derivatives has been increasing steadily in the last 30 years due to their applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDNFCWBWHATSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375029
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

CAS RN

681260-50-4, 113265-44-4
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113265-44-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
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(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
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Citations

For This Compound
1
Citations
BA Ellsworth, PM Sher, X Wu, G Wu… - Journal of Medicinal …, 2013 - ACS Publications
Several strategies have been employed to reduce the long in vivo half-life of our lead CB1 antagonist, triazolopyridazinone 3, to differentiate the pharmacokinetic profile versus the lead …
Number of citations: 10 pubs.acs.org

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